2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-

Descripción

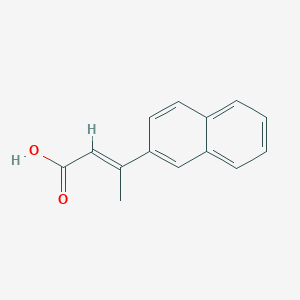

2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- (CAS: 565190-69-4) is an α,β-unsaturated carboxylic acid derivative characterized by a naphthalen-2-yl substituent at the β-position and an (E)-configuration at the double bond (C2–C3). Its molecular formula is C₉H₁₀O₂ (simplified from the full structure in and ), though the exact derivative (e.g., ester forms) may vary.

The methyl ester derivative (2E)-3-(2-naphthalenyl)-2-butenoic acid methyl ester (CAS: 212078-20-1) is commercially available with 98% purity (). The compound’s extended aromatic system enhances π-π stacking interactions, making it relevant in ligand-receptor binding studies (e.g., drug docking, as inferred from ).

Propiedades

IUPAC Name |

(E)-3-naphthalen-2-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-9H,1H3,(H,15,16)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRLLDRXZMDGKV-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278812 | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565190-69-4 | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565190-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- is an organic compound that has garnered attention in various fields of biological research. This compound is characterized by its unique structure, which includes a butenoic acid moiety and a naphthalene group, contributing to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 2-butenoic acid, 3-(2-naphthalenyl)-, (2E)- is C13H10O2. The compound features a double bond in the butenoic acid part and a naphthalene ring, which is known for its aromatic properties. This structure allows it to interact with various biological targets.

Biological Activities

Research indicates that 2-butenoic acid derivatives exhibit several biological activities, including:

- Antioxidant Activity : Some studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : There is evidence that such compounds can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in various models.

The biological activity of 2-butenoic acid, 3-(2-naphthalenyl)-, (2E)- is thought to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis Methods : Various synthetic routes have been developed for producing this compound efficiently. For instance, palladium-catalyzed reactions have been utilized to create derivatives with enhanced biological properties .

- In Vitro Studies : In vitro assays demonstrate that 2-butenoic acid derivatives exhibit significant inhibitory effects on certain cancer cell lines, suggesting potential anticancer properties .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Studies : In a study evaluating various butenoic acid derivatives, it was found that those containing aromatic groups exhibited higher antioxidant activity compared to their aliphatic counterparts .

- Antimicrobial Evaluation : A series of tests against common pathogens revealed that some derivatives showed significant antimicrobial activity, highlighting their potential as natural preservatives or therapeutic agents .

- Cancer Research : A recent investigation into the anticancer properties indicated that specific modifications to the naphthalene moiety enhanced the compound's efficacy against breast cancer cells in vitro .

Aplicaciones Científicas De Investigación

Organic Chemistry

- Building Block in Synthesis: 2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- serves as a precursor for various organic synthesis reactions. It is utilized in the production of more complex molecules and polymers.

- Reagent in Reactions: The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile for synthetic applications.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Carboxylic acids, ketones |

| Reduction | Saturated butanoic acid derivatives |

| Substitution | Halogenated naphthalene derivatives |

Biological Applications

- Antimicrobial Activity: Research indicates potential antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit significant activity against bacteria and fungi.

- Anticancer Properties: Investigations into the compound's interaction with cancer cells suggest it may inhibit cell proliferation through mechanisms involving apoptosis.

Medicinal Chemistry

- Drug Development: The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy.

- Mechanism of Action: The ester group can hydrolyze to release the active acid form, which may interact with biological targets such as enzymes or receptors involved in disease pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 2-butenoic acid against common bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating strong potential for development as antimicrobial agents.

Case Study 2: Anticancer Research

Research published in Journal of Medicinal Chemistry highlighted the anticancer effects of modified naphthalene derivatives derived from this compound. The study reported IC50 values in the nanomolar range for specific cancer cell lines, demonstrating its potential as a lead compound for anticancer drug design.

Specialty Chemicals

The compound is utilized in the production of specialty chemicals used in fragrances and flavors due to its aromatic properties. Its derivatives are also explored for applications in polymer chemistry, particularly as monomers in copolymerization reactions with styrene.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The target compound belongs to the α,β-unsaturated carboxylic acid/ester family. Key structural analogs include:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) lower yields (78% vs. 82% for methoxyphenyl derivatives in ) due to reduced nucleophilicity at the β-carbon.

- Spectral Data :

Physicochemical Properties

Insights :

- The naphthalenyl substituent increases molecular weight and hydrophobicity compared to phenyl or halogenated analogs, impacting solubility and bioavailability.

- Higher purity (>95%) is common for commercial derivatives (), critical for reproducibility in synthetic applications.

Métodos De Preparación

Aldol Condensation and Schiff Base Routes

While direct literature on the exact compound is limited, closely related α,β-unsaturated acids with aryl substituents are often synthesized via aldol-type condensations involving aromatic aldehydes and suitable keto acids or esters.

- For example, related compounds such as 1,5-diaryl-2,3-dioxopyrrolidines are prepared by reacting Schiff bases with pyruvic acid or by adding anilines to pyruvic acid and benzaldehydes in ethanol or acetic acid.

- Such condensation reactions can be adapted to form the double bond in the butenoic acid framework with the naphthalenyl substituent introduced via an aromatic aldehyde derivative.

Catalytic One-Pot Synthesis Utilizing Bis-Silyl Ketene Acetals

Advanced catalytic methods have been developed for the synthesis of β-substituted unsaturated acids, which can be adapted for 2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-:

- A confined imidodiphosphorimidate (IDPi) catalyst facilitates the reaction of bis-silyl ketene acetals with silylated aminomethyl ethers, followed by hydrolytic workup to yield β-substituted acids with high enantioselectivity and yield.

- Although this method was demonstrated for β2-amino acids, the mechanistic principles involving silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) can be extrapolated to synthesize β-aryl-substituted butenoic acids by using appropriate bis-silyl ketene acetals and aromatic substrates.

Hydroalumination and Organometallic Coupling

Hydroalumination of alkynes bearing naphthyl groups is a key step in synthesizing related compounds:

- For example, the hydroalumination of (R)-3-(2-naphthyl)-1-butyne to (R)-2-(2-naphthyl)butane demonstrates the use of organometallic reagents to functionalize naphthyl-substituted alkynes.

- Such reactions can be tailored to generate intermediates that can be oxidized or further functionalized to yield 2-Butenoic acid derivatives.

Reaction Conditions and Yields

Analytical and Purification Techniques

- Crystallization and Vacuum Drying: Solid products such as aralkyl acids are often purified by washing with water and drying under vacuum to remove residual solvents and impurities.

- Chromatography: Silica gel column chromatography with non-polar eluents (e.g., pentane) is commonly used to separate closely related products such as alkynes and allenes formed during organometallic reactions.

- Spectroscopic Characterization: $$^{1}H$$ NMR, GC-MS, and X-ray crystallography are employed to confirm structural identity and stereochemistry.

Research Findings and Optimization Insights

- The acid strength and concentration in hydrolysis steps are critical; for example, aqueous hydrochloric acid is preferred for hydrolyzing ester groups without causing side reactions.

- Temperature control below 50°C during acid addition prevents decomposition and improves yield in phosphonic acid derivatives synthesis, a principle applicable to similar acid derivatives.

- The catalytic cycle in one-pot syntheses involves silylation, iminium ion formation, and silyl transfer steps, which can be optimized by catalyst design and substrate choice to maximize yield and stereoselectivity.

- The regioselectivity in organometallic reactions is influenced by the structure of the organocuprate reagent, affecting the ratio of alkyne to allene products, which can be controlled by reagent selection.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Aldol Condensation | Simple reagents, classical approach | Established, moderate to high yield | Requires purification, moderate reaction times |

| Catalytic One-Pot (IDPi) | High enantioselectivity, mild conditions | Scalable, efficient, high purity | Catalyst cost and availability |

| Hydroalumination + Organometallic | Precise functionalization of alkynes | High regioselectivity, good yields | Requires handling of sensitive reagents |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (2E)-3-(2-naphthalenyl)-2-butenoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves conjugate addition or Wittig reactions. For example, α,β-unsaturated acids can be synthesized via Knoevenagel condensation between naphthalene aldehydes and malonic acid derivatives under acidic catalysis (e.g., pyridine or piperidine). Solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) are critical for yield optimization . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. How can spectroscopic techniques (IR, NMR) confirm the structural identity of (2E)-3-(2-naphthalenyl)-2-butenoic acid?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1700 cm⁻¹), conjugated C=C stretch (~1630 cm⁻¹), and O-H stretch (2500–3000 cm⁻¹ for carboxylic acid). Compare with reference spectra of analogous α,β-unsaturated acids .

- NMR : ¹H NMR should show vinyl proton coupling (J = 12–16 Hz for trans configuration) and aromatic protons from the naphthalene moiety (δ 7.4–8.3 ppm). ¹³C NMR will confirm carbonyl (δ ~170 ppm) and conjugated carbons .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, lab coat, safety goggles), avoid inhalation/contact, and ensure fume hood ventilation. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (2E)-3-(2-naphthalenyl)-2-butenoic acid in Michael addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic (β-carbon) and nucleophilic sites. Solvent effects (PCM model) and transition-state analysis (IRC) refine reactivity predictions. Compare with experimental kinetic data to validate computational results .

Q. What strategies resolve contradictions in reported biological activities of naphthalene-substituted α,β-unsaturated acids?

- Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing/donating groups on naphthalene). Use standardized assays (e.g., telomerase inhibition for BIBR 1532 derivatives ) and statistical meta-analysis to account for variability in experimental conditions (e.g., cell lines, concentrations). Reproducibility testing under controlled parameters (pH, temperature) is critical .

Q. How can X-ray crystallography elucidate the solid-state conformation of (2E)-3-(2-naphthalenyl)-2-butenoic acid?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: acetone/water). Collect diffraction data (100 K, Mo-Kα radiation). Refinement software (e.g., SHELXL) resolves bond lengths/angles, confirming the E-configuration and planarity of the conjugated system. Compare with DFT-optimized geometries .

Q. What analytical methods quantify trace impurities in synthesized (2E)-3-(2-naphthalenyl)-2-butenoic acid?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/0.1% TFA) detects impurities at ppm levels. Couple with Mass Spectrometry (LC-MS) for structural identification. Validate methods using spiked samples and calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.